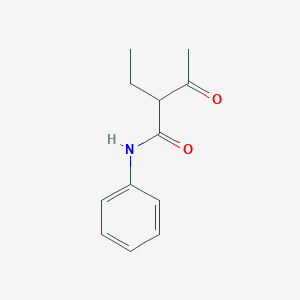
Butanamide, 2-ethyl-3-oxo-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 2-ethyl-3-oxo-N-phenyl- is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanamide, 2-ethyl-3-oxo-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, 2-ethyl-3-oxo-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
-
Building Block for Synthesis:
- Utilized in synthesizing pharmaceuticals and agrochemicals.
- Acts as a catalyst in organic reactions, enhancing reaction rates and selectivity.
-
Material Science:
- Investigated for developing new materials with specific properties.
Biology
-
Antimicrobial Properties:
- Studies indicate potential antimicrobial and antifungal effects, making it suitable for pharmaceutical applications targeting infections.
-
Enzyme Interaction:
- Exhibits interactions with various enzymes and proteins, influencing biochemical pathways and cellular processes.
Medicine
-
Anti-mycobacterial Agent:
- Research highlights its efficacy against Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent in treating tuberculosis.
- Drug Development:
Table 1: Summary of Applications
| Field | Application | Description |
|---|---|---|
| Chemistry | Building Block | Used in synthesizing complex organic compounds |
| Material | New Material Development | Investigated for unique material properties |
| Biology | Antimicrobial Activity | Potential use against bacterial and fungal infections |
| Medicine | Anti-mycobacterial Agent | Effective against Mycobacterium tuberculosis |
| Drug Dev. | Intermediate for Pharmaceuticals | Key role in synthesizing drugs like Atorvastatin |
Case Studies
-
Antimicrobial Study:
A study investigated the antimicrobial efficacy of Butanamide, 2-ethyl-3-oxo-N-phenyl- against various pathogens. Results showed significant inhibition of bacterial growth at specific concentrations, indicating its potential use as an antimicrobial agent in clinical settings. -
Synthesis of Atorvastatin:
Research documented the synthesis pathway of Atorvastatin using Butanamide, 2-ethyl-3-oxo-N-phenyl-. The compound was utilized as an intermediate in a multi-step synthesis process that demonstrated high yields and purity levels.
Propiedades
Número CAS |
31844-89-0 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-ethyl-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-11(9(2)14)12(15)13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,13,15) |
Clave InChI |
PQSBYIQGYNIWJR-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C)C(=O)NC1=CC=CC=C1 |
SMILES canónico |
CCC(C(=O)C)C(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















